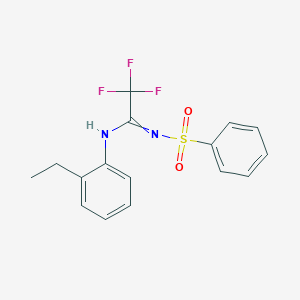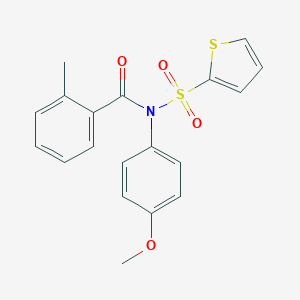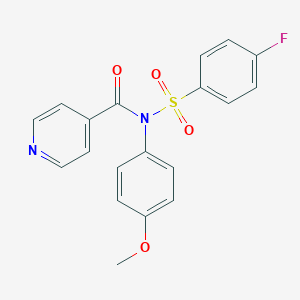![molecular formula C11H11ClN2OS B284107 N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)
N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide, also known as CMCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMCA belongs to the class of thioamides and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of various enzymes and receptors. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. Furthermore, it has been found to exhibit anticonvulsant activity in animal models of epilepsy. This compound has also been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide in lab experiments is its high potency and selectivity. This compound has been found to exhibit high potency against various biological targets, which makes it a promising compound for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide. One of the areas of interest is the development of this compound derivatives with improved potency and selectivity. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects. Another area of interest is the development of this compound-based therapies for various diseases, including cancer and neurodegenerative diseases.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. It exhibits various biological activities and has been found to inhibit the activity of various enzymes and receptors. This compound has been studied for its potential use as an anticancer agent and exhibits neuroprotective effects. However, further research is needed to fully understand the mechanism of action of this compound and to develop this compound-based therapies for various diseases.
合成方法
The synthesis of N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with thiourea and sodium cyanide in the presence of a base. The resulting product is then treated with acetic anhydride to yield this compound. This method has been extensively studied and optimized for the production of high-quality this compound.
科学研究应用
N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use as an anticancer agent. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been found to induce apoptosis in cancer cells, which is a promising approach for cancer therapy.
属性
分子式 |
C11H11ClN2OS |
|---|---|
分子量 |
254.74 g/mol |
IUPAC 名称 |
N-(3-chloro-4-methylphenyl)-2-(cyanomethylsulfanyl)acetamide |
InChI |
InChI=1S/C11H11ClN2OS/c1-8-2-3-9(6-10(8)12)14-11(15)7-16-5-4-13/h2-3,6H,5,7H2,1H3,(H,14,15) |
InChI 键 |
LXALJGKMTCRJGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSCC#N)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)CSCC#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide](/img/structure/B284025.png)
![2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide](/img/structure/B284027.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)
![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)

![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)

![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)
![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)





